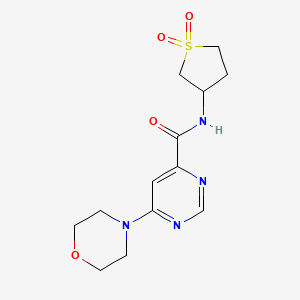

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-morpholinopyrimidine-4-carboxamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-morpholinopyrimidine-4-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a morpholine ring at position 6 and a 1,1-dioxidotetrahydrothiophen-3-yl carboxamide group at position 2. The pyrimidine scaffold is a common pharmacophore in kinase inhibitors and antiviral agents, while the morpholine moiety enhances water solubility and metabolic stability.

This compound’s structural design suggests applications in targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4S/c18-13(16-10-1-6-22(19,20)8-10)11-7-12(15-9-14-11)17-2-4-21-5-3-17/h7,9-10H,1-6,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWSYVPEVIVXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the dioxidotetrahydrothiophene ring.

Synthesis of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amine and a carbonyl compound, followed by cyclization.

Coupling Reactions: The final step involves coupling the dioxidotetrahydrothiophene ring with the pyrimidine core and the morpholine ring using appropriate coupling reagents and conditions, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the dioxidotetrahydrothiophene ring, leading to the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the pyrimidine core.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, DMAP, DCC (dicyclohexylcarbodiimide).

Major Products Formed

Sulfone Derivatives: Formed through oxidation of the dioxidotetrahydrothiophene ring.

Reduced Analogs: Formed through reduction reactions targeting various parts of the molecule.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-morpholinopyrimidine-4-carboxamide exhibits promising anticancer activity. Studies have demonstrated its ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the compound has been shown to target specific signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, including those resistant to conventional antibiotics. This characteristic positions it as a potential lead compound for the development of new antimicrobial therapies.

Neurological Disorders

This compound is being investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The compound's interaction with NMDA receptors and other neuroreceptors could help mitigate excitotoxicity associated with neurodegenerative diseases.

Inflammation and Pain Management

The compound has shown potential in managing inflammatory responses and pain. By inhibiting pro-inflammatory cytokines and mediators, it could serve as a novel anti-inflammatory agent, providing relief in conditions such as arthritis and other inflammatory disorders.

Synthesis and Structure

The synthesis of this compound involves multi-step chemical reactions that yield a stable compound with specific pharmacological properties. Its structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies are ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) profiles, which will inform dosing regimens and potential side effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant tumor growth inhibition in vitro and in vivo models. |

| Study B | Antimicrobial Testing | Showed effectiveness against antibiotic-resistant bacterial strains. |

| Study C | Neuroprotection | Indicated potential benefits in reducing neuronal damage in experimental models of neurodegeneration. |

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

| Compound Name | Core Structure | Substituents/Functional Groups | Key Structural Notes |

|---|---|---|---|

| This compound (Target) | Pyrimidine | - Morpholine at C6 - Tetrahydrothiophene sulfone carboxamide at C4 |

Compact structure; sulfone enhances polarity and metabolic stability. |

| (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide (1) | Pyrrolo[1,2-b]pyridazine | - Trifluoromethylphenyl - Difluoro-morpholinylethoxy benzyl - Cyano-pyrimidine |

Bulky aromatic substituents; trifluoromethyl improves lipophilicity and target binding. |

| (4aR)-N-[2-(2-cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide (2) | Pyrrolo[1,2-b]pyridazine | - Trifluoromethylphenyl - Difluoro-morpholinylethoxy benzyl - Cyano-pyridine |

Pyridine vs. pyrimidine substitution alters electronic properties and binding affinity. |

Notes:

- Core Heterocycle: The target compound’s pyrimidine core is smaller and more rigid than the pyrrolo-pyridazine scaffold in the patent compounds. Pyrimidines are often favored for kinase inhibition due to their ability to mimic ATP’s purine ring, whereas pyrrolo-pyridazines may offer unique conformational flexibility .

- Substituents: The target lacks the trifluoromethyl and fluorinated aryl groups present in the patent analogs. These groups are known to enhance metabolic stability and hydrophobic interactions with target proteins. However, the sulfone group in the target may compensate by providing polar interactions.

Hypothesized Pharmacological Differences

- Solubility: The target’s sulfone group and pyrimidine core may confer higher aqueous solubility compared to the patent compounds’ lipophilic trifluoromethyl and aromatic substituents.

- Metabolic Stability: The sulfone group in the target likely reduces susceptibility to cytochrome P450-mediated oxidation relative to the patent compounds’ fluorinated aryl ethers, which may undergo oxidative cleavage.

- Target Selectivity: The pyrimidine core in the target could favor kinases with smaller active sites, while the bulkier pyrrolo-pyridazine analogs might target larger binding pockets (e.g., bromodomains or phosphatases).

Research Findings and Rationale

- Patent Compounds (1 and 2): These derivatives are designed for enhanced target engagement through trifluoromethyl and cyano groups, which improve binding via halogen bonding and π-π stacking . The morpholinylethoxy linker extends the molecule’s reach into solvent-exposed regions of the target protein.

- Target Compound: The absence of fluorinated groups suggests a focus on minimizing off-target interactions or toxicity. The sulfone group may improve pharmacokinetic properties by balancing polarity without excessive hydrophobicity.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-morpholinopyrimidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Structural Characteristics

The molecular formula of this compound is C₁₄H₁₈N₄O₃S, with a molecular weight of approximately 314.39 g/mol. Its structure incorporates a tetrahydrothiophene moiety and a morpholinopyrimidine core, which contribute to its diverse biological interactions.

Preliminary studies suggest that the compound may exhibit its biological effects through various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling.

- Antimicrobial Activity : Certain derivatives have shown promise against bacterial and fungal strains.

Biological Activity Overview

Research has indicated that this compound possesses several biological activities. Below is a summary of its potential applications based on current literature:

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. | |

| Anticancer | Shows potential in inhibiting cancer cell proliferation. | |

| Anti-inflammatory | May reduce inflammation in cellular models. | |

| Neuroprotective | Potential protective effects on neuronal cells. |

1. Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several pathogens. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

2. Anticancer Properties

In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, highlighting its therapeutic potential in oncology.

3. Anti-inflammatory Effects

Research focused on the compound's ability to modulate inflammatory responses indicated that it could downregulate pro-inflammatory cytokines in activated macrophages. This suggests its utility in treating inflammatory diseases.

Q & A

Basic: What are the key synthetic strategies for N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-morpholinopyrimidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Pyrimidine core formation : Condensation of substituted pyrimidine precursors with morpholine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .

- Carboxamide coupling : Activation of the carboxylic acid group (e.g., via HATU or EDC) followed by reaction with the tetrahydrothiophene dioxide amine derivative. Temperature control (0–25°C) minimizes side reactions .

- Purification : High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns ensures >95% purity. Reaction yields can be improved by optimizing solvent polarity and catalyst loading (e.g., Pd/C for hydrogenation steps) .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integration (e.g., morpholine protons at δ 3.6–3.8 ppm; tetrahydrothiophene dioxide sulfone signals at δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 396.3) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, particularly for the tetrahydrothiophene dioxide moiety .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

- Core modifications : Synthesize analogs with substitutions on the pyrimidine ring (e.g., methyl, halogen) to assess impact on target binding. For example, replacing morpholine with piperazine alters solubility and potency .

- Functional group analysis : Compare the tetrahydrothiophene dioxide group’s sulfone orientation (axial vs. equatorial) using DFT calculations to correlate with enzyme inhibition .

- Biological assays : Pair in vitro kinase inhibition assays (e.g., IC50 determination) with molecular docking to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

Advanced: What methodological approaches resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

- Standardized assay conditions : Control variables like ATP concentration (e.g., 10 µM vs. 100 µM) and buffer pH, which significantly affect kinase inhibition .

- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., proliferation inhibition in cancer cell lines) .

- Meta-analysis : Compare datasets from compounds with similar scaffolds (e.g., pyrimidine-carboxamides) to identify outliers caused by impurities or assay artifacts .

Advanced: How can mechanistic studies elucidate its target engagement and off-target effects?

- Chemical proteomics : Use immobilized compound analogs for pull-down assays coupled with LC-MS/MS to identify interacting proteins .

- Kinase profiling : Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler) to map selectivity. For example, morpholine-containing analogs often inhibit PI3K/mTOR pathways .

- Metabolite tracking : Radiolabel the tetrahydrothiophene dioxide group (14C or 3H) to study metabolic stability in hepatocyte models .

Advanced: What challenges arise in optimizing pharmacokinetics (PK) for in vivo studies?

- Solubility limitations : The sulfone group in tetrahydrothiophene dioxide enhances polarity but reduces membrane permeability. Co-solvents (e.g., PEG 400) or nanoformulations improve bioavailability .

- Metabolic stability : Cytochrome P450 (CYP) screening identifies vulnerable sites (e.g., morpholine ring oxidation). Introduce fluorine substituents to block metabolic hotspots .

- Toxicity profiling : Monitor off-target effects on cardiac ion channels (hERG assay) and mitochondrial toxicity (Seahorse assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.